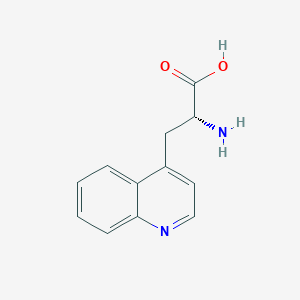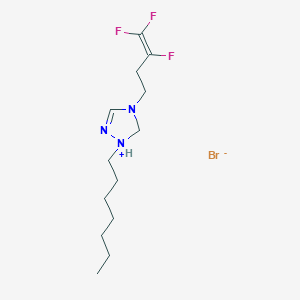
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a synthetic organic compound that belongs to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
The synthesis of 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the following steps:
-
Synthetic Routes: : The compound can be synthesized through a multi-step reaction process. The initial step involves the preparation of the triazole ring, followed by the introduction of the heptyl and trifluorobut-3-en-1-yl groups. The final step involves the formation of the triazolium salt by reacting the intermediate with hydrobromic acid.
-
Reaction Conditions: : The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.
-
Industrial Production Methods: : On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
化学反応の分析
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.
-
Substitution: : The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium salts, while reduction may produce reduced triazolium derivatives.
科学的研究の応用
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications, including:
-
Chemistry: : The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
-
Biology: : In biological research, the compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it useful for investigating enzyme mechanisms and protein functions.
-
Medicine: : The compound has potential applications in medicinal chemistry, where it may be used to develop new drugs and therapeutic agents. Its unique chemical properties make it a candidate for targeting specific biological pathways.
-
Industry: : In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can be compared with other similar compounds, such as:
-
1-Heptyl-4-(3,4,4-trifluoro-3-butenyl)-1H-1,2,4-triazole-4-ium: : This compound shares a similar triazolium core but differs in the positioning of the trifluorobut-3-en-1-yl group .
-
Other Triazolium Salts: : Various triazolium salts with different substituents can be compared based on their chemical properties and applications. The unique combination of the heptyl and trifluorobut-3-en-1-yl groups in the compound of interest sets it apart from other triazolium salts.
特性
CAS番号 |
653571-63-2 |
|---|---|
分子式 |
C13H23BrF3N3 |
分子量 |
358.24 g/mol |
IUPAC名 |
1-heptyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide |
InChI |
InChI=1S/C13H22F3N3.BrH/c1-2-3-4-5-6-8-19-11-18(10-17-19)9-7-12(14)13(15)16;/h10H,2-9,11H2,1H3;1H |
InChIキー |
CPRRKWFLRNXQFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


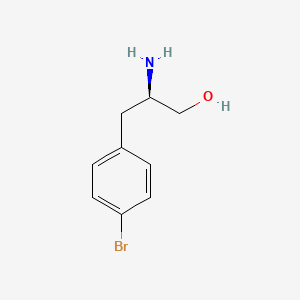
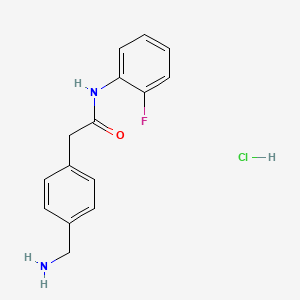
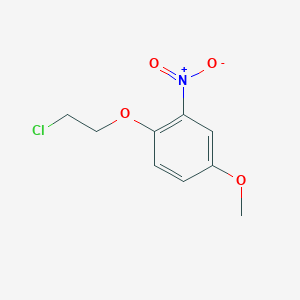

![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
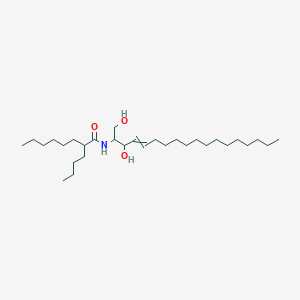
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
